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Abstract
SKLB-197 is a novel and highly selective small molecule inhibitor of the Ataxia Telangiectasia

and Rad3-related (ATR) kinase, a critical regulator of the DNA Damage Response (DDR).[1][2]

This document provides a comprehensive technical overview of SKLB-197, including its

chemical structure, physicochemical properties, mechanism of action, and preclinical data.

Detailed experimental protocols for key assays are provided to enable further research and

development. SKLB-197 demonstrates potent antitumor activity, particularly in tumors with

deficiencies in the Ataxia-Telangiectasia Mutated (ATM) gene, highlighting its potential as a

targeted therapeutic agent in oncology through the principle of synthetic lethality.[1][2]

Chemical Structure and Properties
SKLB-197 is a complex heterocyclic molecule with the IUPAC name 2-(1H-indol-4-yl)-4-

[(3R)-3-methyl-4-morpholinyl]-6-(1-methyl-1H-pyrazol-5-yl)quinazoline. Its chemical and

physical properties are summarized in the table below.
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Property Value

Chemical Formula C₂₅H₂₄N₆O

Molecular Weight 424.51 g/mol

IUPAC Name

2-(1H-indol-4-yl)-4-[(3R)-3-methyl-4-

morpholinyl]-6-(1-methyl-1H-pyrazol-5-

yl)quinazoline

CAS Number 2713577-16-1

SMILES

CN1N=CC=C1C2=CC3=C(N4--INVALID-LINK--

COCC4)N=C(C5=CC=CC6=C5C=CN6)N=C3C

=C2

Appearance Solid powder

Solubility DMSO: 85 mg/mL (200.23 mM)

Mechanism of Action
SKLB-197 is a potent and highly selective inhibitor of ATR kinase.[1] ATR is a master regulator

of the DDR, a network of signaling pathways that maintains genomic integrity.[2] ATR is

primarily activated by single-stranded DNA (ssDNA) that arises from replication stress, a

common feature of cancer cells due to oncogene activation and rapid proliferation.

Upon activation, ATR phosphorylates a cascade of downstream targets, most critically the

checkpoint kinase 1 (Chk1).[3] This phosphorylation event initiates cell cycle arrest, allowing

time for DNA repair.[3] SKLB-197 competitively binds to the ATP-binding pocket of ATR,

preventing the phosphorylation of Chk1 and other substrates.[2] This abrogation of the ATR

signaling pathway leads to the accumulation of DNA damage, collapse of replication forks, and

ultimately, cell death, particularly in cancer cells that are highly reliant on the ATR pathway for

survival.[4]

The selective antitumor activity of SKLB-197 is enhanced in tumors with deficiencies in other

DNA repair pathways, such as those with mutations in the ATM gene. This concept, known as

synthetic lethality, provides a therapeutic window to target cancer cells while sparing normal

tissues.[1][2]
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SKLB-197 Mechanism of Action
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In Vitro Kinase Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b10829479?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/35183872/
https://pubmed.ncbi.nlm.nih.gov/35183872/
https://pubmed.ncbi.nlm.nih.gov/35183872/
https://d-scholarship.pitt.edu/42387/1/KieselB_PhD_Thesis_v.5.7_Final.pdf
https://www.rsc.org/suppdata/d4/dt/d4dt03219e/d4dt03219e2.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC10082586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10082586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10082586/
https://www.benchchem.com/product/b10829479#sklb-197-chemical-structure-and-properties
https://www.benchchem.com/product/b10829479#sklb-197-chemical-structure-and-properties
https://www.benchchem.com/product/b10829479#sklb-197-chemical-structure-and-properties
https://www.benchchem.com/product/b10829479#sklb-197-chemical-structure-and-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10829479?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10829479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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